N-Benzyl-N-methylmethaniminium iodide

Description

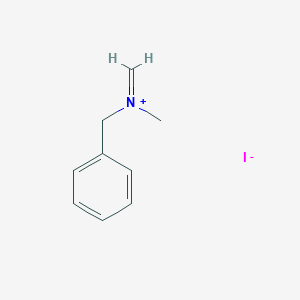

N-Benzyl-N-methylmethaniminium iodide is a quaternary iminium salt characterized by a positively charged nitrogen atom (iminium center) bonded to a benzyl group, a methyl group, and a methanimine moiety, with iodide as the counterion. This compound belongs to a class of cationic surfactants and reactive intermediates often utilized in organic synthesis and materials science. Its structure imparts unique physicochemical properties, including solubility in polar solvents and thermal stability, which are influenced by the aromatic benzyl group and the ionic nature of the iodide counterion.

Properties

CAS No. |

138536-00-2 |

|---|---|

Molecular Formula |

C9H12IN |

Molecular Weight |

261.10 g/mol |

IUPAC Name |

benzyl-methyl-methylideneazanium;iodide |

InChI |

InChI=1S/C9H12N.HI/c1-10(2)8-9-6-4-3-5-7-9;/h3-7H,1,8H2,2H3;1H/q+1;/p-1 |

InChI Key |

CDBMLRWVZPGTIY-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](=C)CC1=CC=CC=C1.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-methylmethaniminium iodide typically involves the reaction of benzylamine with methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{CH}_3\text{I} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_3)\text{I} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-methylmethaniminium iodide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide may yield benzyl alcohol, while oxidation with potassium permanganate can produce benzaldehyde.

Scientific Research Applications

N-Benzyl-N-methylmethaniminium iodide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-N-methylmethaniminium iodide involves its interaction with various molecular targets. In nucleophilic substitution reactions, the compound acts as an electrophile, with the iodide ion serving as a leaving group. The benzyl group provides stability to the intermediate species formed during the reaction, facilitating the overall process.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Comparison with Other Iminium Salts

N,N-Dimethylmethyleneiminium Iodide (CAS 33797-51-2)

- Structure : A simpler iminium iodide lacking the benzyl substituent, featuring a methylene bridge between the nitrogen and a methyl group.

- Bond Length : The C=N bond in N-Benzyl-N-methylmethaniminium iodide (1.292 Å) is slightly elongated compared to (E)-1-(Naphthalen-2-yl)ethylideneamine (1.265 Å) due to steric and electronic effects of the benzyl group .

- Applications : While N,N-Dimethylmethyleneiminium iodide is used in alkylation reactions, the benzyl group in the target compound enhances lipophilicity, making it more suitable for phase-transfer catalysis .

2-(N-Benzyl-α-iminoethyl)phenol

- Structure: Contains a phenolic hydroxyl group adjacent to the imine, enabling hydrogen bonding.

- Reactivity: The phenolic group increases acidity, facilitating deprotonation in base-catalyzed reactions, unlike the target compound, which is more stable under basic conditions due to its quaternary structure .

Comparison with Quaternary Ammonium Salts

Benzyltrimethylammonium Iodide (CAS 121-43-7)

- Structure : A quaternary ammonium salt with a benzyl group and three methyl substituents.

- Physical Properties : Melting point (-34°C) and boiling point (67–68°C) are significantly lower than those of iminium salts, reflecting weaker intermolecular forces in ammonium compounds .

- Applications : Widely used as a phase-transfer catalyst, whereas the iminium moiety in the target compound may confer redox activity or catalytic versatility in imine-forming reactions .

N-Hexadecyl-N,N-dimethylbenzenemethanaminium Iodide (CAS 56427-82-8)

- Structure : Features a long alkyl chain (C16) instead of the benzyl group.

- Solubility: The hexadecyl chain renders this compound highly lipophilic, suitable for micelle formation, while the benzyl group in the target compound balances polar and nonpolar interactions for broader solvent compatibility .

Counterion Effects: Iodide vs. Other Anions

Thermal Stability and Melting Behavior

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.